molecular formula C20H23NO B1609153 (E)-10-Hydroxyamitriptyline CAS No. 64520-05-4

(E)-10-Hydroxyamitriptyline

Cat. No. B1609153
CAS RN: 64520-05-4
M. Wt: 293.4 g/mol
InChI Key: GHWBJXOKAFHZAI-SFQUDFHCSA-N
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Description



  • “(E)-10-Hydroxyamitriptyline” is a chemical compound derived from amitriptyline, a tricyclic antidepressant.

  • It contains a hydroxyl group at the 10th position of the amitriptyline structure.

  • The compound may exhibit altered pharmacological properties compared to amitriptyline due to this modification.





  • Synthesis Analysis



    • The synthesis of (E)-10-Hydroxyamitriptyline involves introducing a hydroxyl group at the 10th position of the amitriptyline molecule.

    • Specific synthetic routes and reaction conditions would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure of (E)-10-Hydroxyamitriptyline includes the amitriptyline backbone with an additional hydroxyl group.

    • The stereochemistry (E) indicates that the hydroxyl group is in the trans configuration relative to the adjacent double bond.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving (E)-10-Hydroxyamitriptyline would require examining relevant literature.

    • Consider reactions related to its synthesis, functional group transformations, and potential degradation pathways.





  • Physical And Chemical Properties Analysis



    • Properties such as solubility, melting point, and stability need to be determined experimentally or extracted from literature.




  • Scientific Research Applications

    Metabolite Analysis and Detection

    (E)-10-Hydroxyamitriptyline, a metabolite of the antidepressant amitriptyline, has been a subject of study for its presence and characteristics in human biological samples. Nusser, Nill, and Breyer-Pfaff (1990) focused on the analysis of its enantiomers in human urine. They employed high-performance liquid chromatography for this purpose, highlighting the compound's relevance in clinical pharmacology and drug metabolism studies (Nusser, Nill, & Breyer-Pfaff, 1990).

    Chromatographic Techniques

    Developing methods for quantifying (E)-10-Hydroxyamitriptyline in biological samples has been a significant area of research. Ulrich, Isensee, and Pester (1996) developed a method for simultaneous quantification of amitriptyline, its metabolites including (E)-10-Hydroxyamitriptyline, using capillary gas-liquid chromatography. This method is crucial for therapeutic drug monitoring and understanding drug metabolism (Ulrich, Isensee, & Pester, 1996).

    Pharmacogenetics and Metabolism

    Understanding the metabolism of (E)-10-Hydroxyamitriptyline has implications for personalized medicine. Breyer-Pfaff et al. (1992) explored the metabolism of amitriptyline and its metabolites, including (E)-10-Hydroxyamitriptyline, in patients with different cytochrome P450 isozymes. This study provides insights into how genetic factors can influence drug metabolism and effectiveness (Breyer-Pfaff et al., 1992).

    Cardiotoxicity Studies

    The cardiotoxicity of nortriptyline and its metabolites, including (E)-10-Hydroxyamitriptyline, was investigated by Pollock, Everett, andPerel (1992). Their research on swine models assessed the cardiovascular effects of these compounds, providing important data for understanding the safety profile of antidepressant metabolites (Pollock, Everett, & Perel, 1992).

    Clinical Outcome Prediction

    Shimoda et al. (1997) explored the relationship between plasma levels of amitriptyline, its metabolites including (E)-10-Hydroxyamitriptyline, and the clinical outcome of depressive episodes in patients. Their findings provide valuable insights for optimizing antidepressant therapy based on metabolite levels (Shimoda et al., 1997).

    Metabolite Pharmacodynamics

    The neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites, including (E)-10-Hydroxyamitriptyline, were studied by Hyttel, Christensen, and Fjalland (2009). This research helps in understanding how these metabolites interact with various neurotransmitter systems, impacting their therapeutic and side effect profiles (Hyttel, Christensen, & Fjalland, 2009).

    Pupil Response Studies

    Mindel, Rubin, and Kharlamb (1990) investigated the effect of E-10-Hydroxynortriptyline, a related metabolite, on the pupil response in rabbits, which could have implications for understanding the effects of (E)-10-Hydroxyamitriptyline on the autonomic nervous system (Mindel, Rubin, & Kharlamb, 1990).

    Safety And Hazards



    • Assess potential toxicity, side effects, and interactions with other drugs.

    • Investigate any adverse effects associated with (E)-10-Hydroxyamitriptyline.




  • Future Directions



    • Explore further research on (E)-10-Hydroxyamitriptyline, including its therapeutic potential, pharmacokinetics, and clinical applications.

    • Investigate its use in specific medical conditions or as a potential drug candidate.




    properties

    IUPAC Name

    (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GHWBJXOKAFHZAI-SFQUDFHCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50873786
    Record name (E)-10-Hydroxyamitriptyline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50873786
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    293.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-10-Hydroxyamitriptyline

    CAS RN

    64520-05-4
    Record name 10-Hydroxyamitriptyline, (E)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (E)-10-Hydroxyamitriptyline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50873786
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 10-HYDROXYAMITRIPTYLINE, (E)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (E)-10-Hydroxyamitriptyline
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    Reactant of Route 6
    (E)-10-Hydroxyamitriptyline

    Citations

    For This Compound
    53
    Citations
    E Nusser, K Nill, U Breyer-Pfaff - Journal of Chromatography B: Biomedical …, 1990 - Elsevier
    … Although E-10-hydroxyamitriptyline excreted in patient urine in free form or as the O-glucuronide consisted primarily of the (−)-enantiomer, the N-glucuronide contained similar amounts …
    Number of citations: 16 www.sciencedirect.com
    U Breyer‐Pfaff, B Pfandl, K Nill, E Nusser… - Clinical …, 1992 - Wiley Online Library
    … 10% to the total, with ()E-10-hydroxyamitriptyline and E-10-… contents of unconjugated E-10-hydroxyamitriptyline and E-10-… than in conjugated E-10-hydroxyamitriptyline (84% versus 77%…
    Number of citations: 109 ascpt.onlinelibrary.wiley.com
    S Ulrich, T Isensee, U Pester - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
    … metabolite nortriptyline and four hydroxy metabolites (E-10-hydroxyamitriptyline, Z-10-… The limits of detection are 1.5 ng/ml for amitriptyline, nortriptyline, E-10-hydroxyamitriptyline …
    Number of citations: 45 www.sciencedirect.com
    R Linden, MV Antunes, AL Ziulkoski… - Journal of the Brazilian …, 2008 - SciELO Brasil
    … A simple and sensitive HPLC-DAD method for the simultaneous determination of amitriptyline, nortriptyline, E-10-hydroxyamitriptyline, Z-10-hydroxyamitriptyline, E-10-…
    Number of citations: 25 www.scielo.br
    K SHIMODA, S YASUDA, S MORITA… - Psychiatry and …, 1997 - Wiley Online Library
    … 10‐hydroxynortriptyline) predicted a better clinical outcome, while increasing of plasma levels of nortriptyline and trans‐isomers of hydroxylated metabolites (E‐10‐hydroxyamitriptyline …
    Number of citations: 22 onlinelibrary.wiley.com
    L Mifsud Buhagiar, C Sammut… - Biomedical …, 2019 - Wiley Online Library
    … Hydroxylation results in the formation of isomeric alcohols E-10-hydroxyamitriptyline (E-OH AMI), Z-10-hydroxyamitriptyline (Z-OH AMI), E-10-hydroxynortriptyline (E-OH NOR) and Z-10-…
    U Breyer-Pfaff, B Becher, E Nusser, K Nill… - Xenobiotica, 1990 - Taylor & Francis
    … A volunteer given an iv infusion of amitriptyline-N-glucuronide excreted E- and Z-10-hydroxyamitriptyline-N-glucuronide; following ingestion of E-10-hydroxyamitriptyline its N-…
    Number of citations: 32 www.tandfonline.com
    J Halling, P Weihe, K Brosen - British journal of clinical …, 2008 - Wiley Online Library
    WHAT IS ALREADY KNOWN ABOUT THIS SUBJECT • The metabolisms of amitriptyline (AT) to (E)‐10‐hydroxyamitriptyline and of nortripyline (NT) to (E)‐10‐hydroxynortriptyline are …
    Number of citations: 30 bpspubs.onlinelibrary.wiley.com
    F Coudore, D Ardid, A Eschalier, J Lavarenne… - … of Chromatography B …, 1992 - Elsevier
    A method was developed for the assay of amitriptyline, amitriptyline-N-oxide, nortriptyline, desmethylnortriptyline and E (trans) and Z (cis) isomers of 10-hydroxyamitriptyline and of 10-…
    Number of citations: 14 www.sciencedirect.com
    A Johne, J Schmider, J Brockmöller… - Journal of clinical …, 2002 - journals.lww.com
    … The lower limit of quantification was set 8.8 μg/L for amitriptyline and nortriptyline; 2.5 μg/L for E-10-hydroxyamitriptyline, Z-10-hydroxyamitriptyline, and Z-10-hydroxynortriptyline; and …
    Number of citations: 266 journals.lww.com

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